Technical Guide: Synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine
Technical Guide: Synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine
[1][2]
Executive Summary
This technical guide details the synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine , a secondary amine building block frequently utilized in medicinal chemistry for the construction of GPCR ligands and kinase inhibitors.[1][2]
The synthesis centers on a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB).[1] This route is selected for its high chemoselectivity, mild conditions, and operational simplicity, avoiding the over-alkylation issues common with direct alkylation.[1] An alternative Amide Reduction route is provided for scenarios requiring non-chromatographic purification on a larger scale.[1]
Retrosynthetic Analysis & Strategy
The target molecule is a secondary amine connecting a lipophilic pentyl chain to a polar tetrahydropyran ring via a methylene bridge.
Strategic Disconnections[1][2]
-
Path A (Preferred): Reductive amination between tetrahydro-2H-pyran-4-carbaldehyde and n-pentylamine.[1][2] This is preferred because the pyran-aldehyde is stable and less prone to polymerization than the alternative aliphatic aldehyde.[1]
-
Path B (Inverse): Reductive amination between (tetrahydro-2H-pyran-4-yl)methylamine and pentanal.[1][2]
-
Path C (Amide Reduction): Coupling of tetrahydro-2H-pyran-4-carboxylic acid with n-pentylamine followed by reduction.[1][2]
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic analysis showing the primary reductive amination pathway (Path A) and the alternative amide reduction pathway (Path C).
Primary Protocol: Direct Reductive Amination[1][2][3][4]
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][3] Unlike Sodium Cyanoborohydride (
Mechanistic Insight
The reaction proceeds via the formation of a hemiaminal, which dehydrates to form an iminium ion. STAB is a mild hydride donor that reduces the iminium ion much faster than it reduces the starting aldehyde.
-
Role of Acetic Acid: Catalyzes the dehydration step (Hemiaminal
Iminium).[1][2] -
Selectivity: The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and thus selective for the more electrophilic iminium species over the carbonyl.
Reagents & Stoichiometry[1][2][6][7]
| Component | Role | Equivalents | Notes |
| Tetrahydro-pyran-4-carbaldehyde | Limiting Reagent | 1.0 | CAS: 50675-18-8 |
| n-Pentylamine | Nucleophile | 1.1 | Slight excess ensures full aldehyde consumption.[1][2] |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Must be dry; moisture sensitive.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes imine formation.[1][2] |
| DCE (1,2-Dichloroethane) | Solvent | N/A | Preferred for STAB solubility.[1][2][4] DCM is a viable alternative.[1] |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydro-pyran-4-carbaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Amine Addition: Add n-Pentylamine (1.1 equiv) to the stirring solution.
-
Catalyst Addition: Add Acetic Acid (1.0 equiv).[1][2] Stir at room temperature for 15–30 minutes to allow equilibrium formation of the imine/iminium species.
-
Checkpoint: The solution may warm slightly; this is normal.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5 minutes.
-
Note: Gas evolution (
) is minimal but possible.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.
-
Validation: Monitor by TLC or LC-MS.[1] Look for the disappearance of the aldehyde peak.
-
-
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 20 minutes until gas evolution ceases.
Workup & Purification Workflow
The isolation of secondary amines requires careful pH manipulation to ensure the product ends up in the correct phase.
Visualization: Purification Logic
Figure 2: Acid-Base extraction workflow to purify the secondary amine without chromatography.
Detailed Workup Protocol
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).[1][5]
-
Acid-Base Purification (Self-Validating Step):
-
Wash with 1N HCl: The product (amine) will protonate and move to the aqueous layer. Non-basic impurities (unreacted aldehyde, neutrals) remain in the organic layer.
-
Separate: Keep the Aqueous layer. Discard the organic layer (or check for impurities).[1]
-
Basify: Cool the aqueous layer and slowly add 2N NaOH until pH > 12. The solution will become cloudy as the free amine liberates.
-
Extract: Extract the basic aqueous layer with DCM or EtOAc (3x).[1]
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo. -
Final Polish: If necessary, purify via flash chromatography (SiO₂, DCM:MeOH:NH₄OH 95:5:1).
Alternative Route: Amide Reduction[1][10]
Use Case: If the aldehyde is unavailable or if the reaction must be performed on a multi-kilogram scale where STAB is cost-prohibitive.[1]
-
Coupling: React tetrahydro-2H-pyran-4-carboxylic acid with n-pentylamine using EDC/HOBt or Thionyl Chloride (
) to form the amide.[1][2] -
Reduction: Dissolve the amide in dry THF. Carefully add Lithium Aluminum Hydride (
, 2.0 equiv) under Argon.[1] Reflux for 4 hours.-
Caution:
is pyrophoric.[1]
-
-
Fieser Workup: Quench carefully with water/15% NaOH/water (1:1:3 ratio by volume relative to LAH mass). Filter the granular precipitate.[7] Concentrate the filtrate.
Characterization Data (Expected)
To validate the synthesis, compare spectral data against these expected values:
-
¹H NMR (400 MHz, CDCl₃):
-
Mass Spectrometry (ESI+):
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis.[1][2] While safer than
, it is still a hydride source and can generate hydrogen gas.[1] Store in a desiccator. -
Amines: n-Pentylamine is corrosive and has a strong odor.[1][2] Handle in a fume hood.
-
DCE (1,2-Dichloroethane): A suspected carcinogen.[1][2] Use appropriate PPE (gloves, goggles) and avoid inhalation.[1] DCM is a safer substitute if solubility permits.[1]
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][8][4][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11][12][3][8][4][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[9]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][2][8] The cyanohydridoborate anion as a selective reducing agent.[11][12][8][9] Journal of the American Chemical Society, 93(12), 2897–2904.
-
PubChem. (n.d.).[1][2][13] Compound Summary for Tetrahydro-2H-pyran-4-carbaldehyde (CAS 50675-18-8). National Library of Medicine.[1][13]
Sources
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